An In-depth Technical Guide to 5-Bromo-1H-pyrazolo[3,4-c]pyridine: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 5-Bromo-1H-pyrazolo[3,4-c]pyridine: Properties, Synthesis, and Applications in Modern Drug Discovery
Foreword: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold
In the landscape of medicinal chemistry and fragment-based drug discovery (FBDD), the strategic selection of core heterocyclic scaffolds is paramount. These scaffolds are the molecular canvases upon which potency, selectivity, and desirable ADME properties are painted. The 5-Bromo-1H-pyrazolo[3,4-c]pyridine ring system has emerged as a particularly valuable core. Its structural analogy to endogenous purines allows it to effectively interact with a wide range of biological targets, particularly purine-binding proteins such as kinases.[1] The bromine atom at the C-5 position is not merely a placeholder; it is a versatile synthetic handle, enabling a suite of late-stage functionalization reactions. This guide provides an in-depth exploration of this powerful building block, from its fundamental properties to its strategic application in the synthesis of complex, biologically active molecules.
Core Physicochemical and Structural Properties
A foundational understanding of a molecule begins with its intrinsic properties. 5-Bromo-1H-pyrazolo[3,4-c]pyridine is a yellow solid at room temperature, and its key identifiers and computed properties are summarized below.[2] This data provides the essential baseline for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | 5-bromo-1H-pyrazolo[3,4-c]pyridine | PubChem[3] |
| CAS Number | 929617-35-6 | ChemicalBook, PubChem[2][3] |
| Molecular Formula | C₆H₄BrN₃ | ChemicalBook, PubChem[2][3] |
| Molecular Weight | 198.02 g/mol | ChemicalBook, PubChem[2][3] |
| Appearance | Yellow solid | ChemicalBook[2] |
| InChI | InChI=1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10) | PubChem[3] |
| InChIKey | AVTKMQORQDZRPF-UHFFFAOYSA-N | PubChem[3] |
| SMILES | C1=C2C=NNC2=CN=C1Br | PubChem[3] |
Spectroscopic Signature: Characterization of 5-Bromo-1H-pyrazolo[3,4-c]pyridine is routinely achieved through standard spectroscopic methods.
-
¹H NMR (300 MHz, CDCl₃): δ 7.86-7.90 (m, 1H), 8.09-8.14 (m, 1H), 8.83-8.88 (m, 1H).[2]
-
Mass Spectrometry (ESI/APCI Dual): m/z: 198 [M+H]⁺.[2]
The proton NMR spectrum displays three distinct signals in the aromatic region, consistent with the three protons on the heterocyclic core. The mass spectrum confirms the molecular weight of the compound with the characteristic protonated molecular ion peak.
Synthesis and Purification Protocol
The reliable synthesis of the 5-Bromo-1H-pyrazolo[3,4-c]pyridine core is critical for its utility. The most common and effective route involves a diazotization and subsequent intramolecular cyclization of a substituted aminopyridine precursor.[1][2]
Synthetic Rationale and Mechanism
The chosen precursor, 2-bromo-4-methyl-5-aminopyridine, provides the necessary atoms and substitution pattern. The synthesis proceeds via a classical Huisgen-type indazole synthesis. The key transformation is the reaction of the primary amine with sodium nitrite in an acidic medium (acetic acid). This generates an in situ diazonium salt. The diazonium species is highly electrophilic and is intramolecularly attacked by the adjacent pyridine ring, leading to the formation of the fused pyrazole ring system and expulsion of nitrogen gas. Acetic acid serves as both the solvent and the acidic catalyst required for the formation of the nitrous acid (from NaNO₂) needed for diazotization.
Detailed Experimental Protocol
This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[2]
Step 1: Reaction Setup
-
To a solution of 2-bromo-4-methyl-5-aminopyridine (4.00 g, 21.4 mmol) in acetic acid (300 ml), add sodium nitrite (1.48 g, 21.4 mmol).
-
Causality Note: The stoichiometry is 1:1 as one equivalent of nitrite is required to convert one equivalent of the primary amine to the diazonium salt.
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature overnight.
-
Causality Note: The reaction is typically slow and proceeding overnight at room temperature ensures complete conversion without promoting side reactions that can occur at elevated temperatures.
Step 3: Work-up and Extraction
-
Concentrate the mixture under vacuum to remove the bulk of the acetic acid.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Causality Note: The sodium bicarbonate wash is crucial to neutralize the remaining acetic acid. The subsequent brine wash helps to remove any residual water from the organic layer, improving drying efficiency.
Step 4: Drying and Concentration
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
Step 5: Purification
-
Purify the residue by silica gel column chromatography using a gradient of 0-50% ethyl acetate in hexanes as the eluent.
-
This affords 5-bromo-1H-pyrazolo[3,4-c]pyridine as a yellow solid (typical yield: ~2.48 g, 59%).[2]
-
Causality Note: Silica gel chromatography is essential to remove any unreacted starting material and polar impurities generated during the reaction, yielding the product with high purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine.
Reactivity and Strategic Functionalization
The true power of 5-Bromo-1H-pyrazolo[3,4-c]pyridine in drug discovery lies in its capacity for selective, vectorial functionalization.[1][4] The scaffold offers multiple distinct reaction sites that can be addressed with high chemo- and regioselectivity, allowing for the systematic exploration of chemical space around the core. This is a cornerstone of modern hit-to-lead optimization.[1][4]
Key Reactive Sites:
-
C-5 (Bromo Position): An electrophilic carbon activated for transition metal-catalyzed cross-coupling reactions.
-
N-1 and N-2 (Pyrazole Nitrogens): Nucleophilic sites for protection and alkylation.
-
C-3 and C-7 (Pyridine/Pyrazole Carbons): Can be functionalized through metalation or borylation strategies.
Vectorial Elaboration Strategies:
-
C-5 Amination: The bromine atom is readily displaced via palladium-catalyzed Buchwald–Hartwig amination, allowing for the introduction of a diverse range of amine-containing fragments.[1] This is a critical transformation for modulating solubility and introducing key hydrogen bond donors/acceptors.
-
N-1/N-2 Alkylation: Selective functionalization of the pyrazole nitrogens can be achieved through careful selection of protecting groups and reaction conditions.[1] This vector is often used to block metabolic sites or to introduce substituents that probe specific pockets in a target protein.
-
C-3 Coupling: Tandem borylation followed by a Suzuki–Miyaura cross-coupling reaction enables the installation of aryl or heteroaryl groups at the C-3 position.[1] This is a powerful method for extending the molecule's structure and exploring hydrophobic interactions.
-
C-7 Metalation: Selective metalation at the C-7 position, for instance using TMPMgCl·LiCl, generates a nucleophilic carbon that can react with various electrophiles or undergo transmetalation for subsequent Negishi cross-coupling.[1]
Caption: Key reaction vectors for the functionalization of the pyrazolo[3,4-c]pyridine core.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 5-Bromo-1H-pyrazolo[3,4-c]pyridine is essential for user safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
GHS Hazard Summary: [3]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][5]
-
Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin (reported by 50% of notifiers).[3]
-
Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[3]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]
| Hazard Statement | Precautionary Measures |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[5] |
| H315/H319: Causes skin/eye irritation | P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| General Handling | Use only with adequate ventilation in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Minimize dust generation.[5] |
Storage and Disposal:
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
References
-
5-Bromo-1H-pyrazolo[3,4-c]pyridine. PubChem, National Center for Biotechnology Information. [Link]
-
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
Sources
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- 2. 5-bromo-1H-pyrazolo[3,4-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Bromo-1H-pyrazolo[3,4-c]pyridine | C6H4BrN3 | CID 45789778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
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